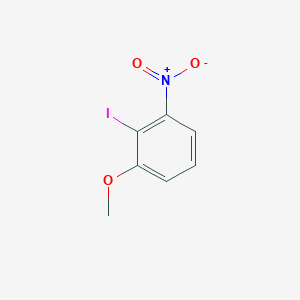

2-Iodo-1-methoxy-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNNDGXIXMHYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347649 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-08-3 | |

| Record name | 2-Iodo-1-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodo-1-methoxy-3-nitrobenzene CAS number 98991-08-3

An In-depth Technical Guide to 2-Iodo-1-methoxy-3-nitrobenzene (CAS No. 98991-08-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 98991-08-3), a key aromatic intermediate in advanced organic synthesis. The document details its physicochemical properties, spectral characteristics, and core reactivity principles. Emphasis is placed on its strategic application in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science research. This guide offers field-proven insights into its handling, safety protocols, and potential synthetic transformations, serving as an essential resource for researchers, chemists, and professionals in drug development.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-Iodo-3-nitroanisole, is a trifunctionalized benzene derivative. The strategic placement of the iodo, methoxy, and nitro groups on the aromatic ring imparts a unique reactivity profile, making it a valuable building block for introducing specific functionalities into larger molecules.[1] The iodide serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, the nitro group is a strong electron-withdrawing group that can direct substitution or be reduced to an amine, and the methoxy group acts as an electron-donating group influencing the ring's electronics.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| CAS Number | 98991-08-3 | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₇H₆INO₃ | PubChem[1] |

| Molecular Weight | 279.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Iodo-3-nitroanisole | PubChem[1] |

| Physical Form | Solid | ChemScene LLC |

| Storage Temperature | 2-8°C, Protect from light | BLD Pharm[2], ChemScene LLC |

Spectral Data Analysis (Predicted and Reported)

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the three different substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display seven unique signals: six for the aromatic carbons and one for the methoxy carbon. The carbon attached to the iodine atom will show a characteristic low-field shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ are indicative of the nitro (NO₂) group. Aromatic C-H stretching will appear above 3000 cm⁻¹, and C-O stretching from the methoxy group will be observed in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry (MS): GC-MS data is available through the NIST database, which can be used to confirm the molecular weight and fragmentation pattern.[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z 279, corresponding to the molecular weight of the compound.

Synthesis, Reactivity, and Mechanistic Considerations

While specific industrial synthesis routes for this exact isomer are not widely published, a plausible laboratory-scale synthesis can be designed based on established electrophilic aromatic substitution principles. A logical approach involves the iodination of 3-nitroanisole.

The causality for this choice rests on the directing effects of the substituents. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitroanisole, both groups direct incoming electrophiles to the 2, 4, and 6 positions. The 2-position is sterically accessible and activated by the methoxy group, making it a likely site for iodination.

Caption: Strategic use in constructing complex heterocyclic scaffolds.

Safety, Handling, and Disposal

As a nitro-iodo-aromatic compound, this compound must be handled with appropriate caution. Safety data from analogous compounds provide a strong basis for its handling protocol. [3][4] Table 2: Hazard and Precautionary Information

| Category | Recommendation |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. [3] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are mandatory. [3]Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [5] |

| Handling | Avoid generating dust. Use spark-proof tools and keep away from heat, sparks, and open flames. [4]Wash hands thoroughly after handling. [5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. [3]Keep away from oxidizing agents. [5]Recommended storage is refrigerated at 2-8°C. [2] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek immediate medical attention. [3] |

| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. [5] |

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative, self-validating workflow illustrating the use of this compound as a substrate in a standard Suzuki-Miyaura coupling reaction.

Objective: To synthesize 2-aryl-1-methoxy-3-nitrobenzene.

Materials:

-

This compound (1.0 mmol, 279 mg)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add the 1,4-dioxane and water via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its trifunctionalized nature allows for precise and strategic modifications, particularly through modern cross-coupling chemistries. Its primary role as a building block in the synthesis of complex heterocyclic structures, such as carbazoles, underscores its importance to researchers in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards. Future applications will likely continue to leverage its unique reactivity in the development of novel bioactive molecules and functional materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 624277, this compound. Available at: [Link]

-

Chemsrc (2025). 2-Iodo-1-methoxy-4-nitrobenzene Material Safety Data Sheet. Available at: [Link] (Note: Data for a structural isomer, general safety principles apply).

-

Chem-Impex. Product Page for 2-Iodo-1-methyl-3-nitrobenzene. Available at: [Link] (Note: Data for a related compound, illustrates applications).

-

Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Available at: [Link]

-

MySkinRecipes. Product Page for 1-Iodo-3-methoxy-2-nitrobenzene. Available at: [Link]

-

The Royal Society of Chemistry (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics. Available at: [Link]

-

National Institutes of Health (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Available at: [Link]

-

Supplementary Information File. Available at: [Link]

-

ResearchGate. Synthesis of 2,3‐diiodo‐carbazoles. Available at: [Link]

Sources

Introduction: Unveiling the Potential of a Versatile Building Block

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount. 2-Iodo-3-nitroanisole (CAS No. 98991-08-3) emerges as a significant, though specialized, reagent. It is a substituted aromatic compound whose utility is derived from the unique electronic and steric interplay of its three functional groups: an iodo, a nitro, and a methoxy group. This guide, prepared for the discerning chemical researcher, delves into the core physicochemical properties, reactivity, synthesis, and characterization of 2-Iodo-3-nitroanisole. By understanding its fundamental nature, scientists can better leverage its potential as a key intermediate in the synthesis of complex pharmaceutical agents and novel functional materials.[1] The strategic placement of its functional groups allows for a high degree of control in multi-step synthetic sequences, making it a valuable tool in the drug development pipeline.

Core Physicochemical Properties

The physical characteristics of a compound govern its handling, purification, and reaction conditions. The properties of 2-Iodo-3-nitroanisole are summarized below, providing a foundational dataset for laboratory applications.

| Property | Value | Source |

| IUPAC Name | 2-iodo-1-methoxy-3-nitrobenzene | PubChem[2] |

| CAS Number | 98991-08-3 | Aromsyn Co.,Ltd.[1], PubChem[2] |

| Molecular Formula | C₇H₆INO₃ | Aromsyn Co.,Ltd.[1], PubChem[2] |

| Molecular Weight | 279.03 g/mol | Aromsyn Co.,Ltd.[1], PubChem[2] |

| Appearance | Solid (inferred from isomers) | N/A |

| Melting Point | Data not readily available for this specific isomer. Isomers like 2-Iodo-4-nitroanisole melt at 96-98 °C and 2-Iodo-5-nitroanisole melts at 128-130°C. | ChemicalBook[3], ChemBK[4] |

| Boiling Point | Predicted: ~341-343 °C | ChemBK[4], ChemicalBook[3] |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | N/A |

Synthesis and Reactivity: A Tale of Three Functional Groups

The synthetic utility of 2-Iodo-3-nitroanisole lies in the distinct reactivity of its substituent groups. Understanding these characteristics is crucial for designing effective synthetic routes.

Plausible Synthetic Route: Williamson Ether Synthesis

A logical and common method for preparing anisole derivatives is the Williamson ether synthesis. This pathway would involve the methylation of the corresponding phenol, 2-iodo-3-nitrophenol.

Experimental Rationale: The choice of this protocol is based on its reliability and high yield for forming aryl ethers.

-

Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group. This creates a potent phenoxide nucleophile. Using a stronger base is unnecessary and could lead to side reactions.

-

Methylation: Iodomethane (CH₃I) serves as the electrophile. The phenoxide anion attacks the electrophilic methyl group, displacing the iodide ion in an Sₙ2 reaction to form the methoxy group.

-

Solvent and Temperature: Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the nucleophilic attack. Heating the reaction increases the rate of reaction to ensure completion in a reasonable timeframe.[5]

Caption: Plausible synthesis of 2-Iodo-3-nitroanisole via Williamson ether synthesis.

Chemical Reactivity

The molecule's reactivity is dictated by the electronic properties of its substituents on the benzene ring.

-

Iodo Group (-I): This is the most versatile handle for synthetic transformations. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a prime participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds at the C2 position, a cornerstone of modern drug discovery.[1]

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Its primary utility lies in its ability to be reduced to an aniline derivative (-NH₂). This transformation introduces a nucleophilic and basic site, which is a common pharmacophore and a versatile synthetic handle for amide bond formation, diazotization, and other reactions.

-

Methoxy Group (-OCH₃): This is an electron-donating group that activates the ring towards electrophilic substitution, although the deactivating effect of the nitro group is dominant. It is generally stable under many reaction conditions.

Caption: Key reactive sites and transformations for 2-Iodo-3-nitroanisole.

Spectroscopic Characterization Workflow

Unambiguous structural confirmation is a prerequisite for any chemical research. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for identity and purity assessment.

Self-Validating Protocol:

-

Mass Spectrometry (MS): First, confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₆INO₃ (278.93924 Da).[2] This immediately validates the elemental composition.

-

Infrared (IR) Spectroscopy: Next, confirm the presence of key functional groups. The IR spectrum provides definitive evidence for the nitro group (strong asymmetric and symmetric stretches ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹) and the C-O ether linkage (~1250 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Finally, elucidate the precise connectivity. ¹H and ¹³C NMR will confirm the substitution pattern and the number of unique protons and carbons, respectively. The predicted ¹H NMR spectrum would show three distinct aromatic proton signals and a singlet around 3.9-4.0 ppm for the three methoxy protons.

Caption: A self-validating workflow for the structural elucidation of 2-Iodo-3-nitroanisole.

Safety and Handling

As a nitro-iodo-aromatic compound, 2-Iodo-3-nitroanisole requires careful handling in a laboratory setting. While specific toxicology data for this isomer is limited, data from related compounds suggest the following precautions.

-

Hazard Classification: Isomers are classified as irritants, causing skin, eye, and respiratory system irritation.[6][7] Some nitroaromatic compounds may be harmful if swallowed.[6][8]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place to prevent degradation.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]

References

- Aromsyn Co.,Ltd. 98991-08-3 | 2-iodo-3-nitroanisolo.

- National Center for Biotechnology Information. 2,4-Diiodo-3-nitroanisole. PubMed Central.

- National Center for Biotechnology Information. This compound.

- ChemBK. 4-Iodo-3-Methoxynitrobenzene[2-Iodo-5-nitroanisole].

- National Center for Biotechnology Information. 4-Iodo-3-nitroanisole.

- ChemicalBook. 2-Iodo-4-nitroanisole.

- Fisher Scientific.

- CDN Isotopes.

- CDH Fine Chemical.

- Sigma-Aldrich.

Sources

- 1. 98991-08-3 | 2-iodo-3-nitroanisolo - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Iodo-4-nitroanisole | 5399-03-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,4-Diiodo-3-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Iodo-3-nitroanisole | C7H6INO3 | CID 292659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 2-Iodo-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Iodo-1-methoxy-3-nitrobenzene, a key aromatic building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound, also known as 2-iodo-3-nitroanisole, is a trifunctionalized benzene derivative. Its structure is characterized by the presence of an iodo group, a methoxy group, and a nitro group, positioned at the 1, 2, and 3 positions of the aromatic ring, respectively.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₆INO₃ [1][2]. Its molecular weight is 279.03 g/mol [1][3].

Structural Representation

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆INO₃ | [1][2] |

| Molecular Weight | 279.03 g/mol | [1][3] |

| CAS Number | 98991-08-3 | [1][3] |

| Synonyms | 2-Iodo-3-nitroanisole | [1] |

Physicochemical Properties and Handling

This compound is typically supplied as a solid[4]. Due to its potential sensitivity, it is recommended to store this compound at 4°C, sealed in a dry and dark environment to prevent degradation[4].

While specific experimental data for properties such as melting point and solubility are not widely published for this particular isomer, data from closely related analogs suggest it is a solid with limited solubility in water but soluble in common organic solvents.

Synthesis Strategies

The synthesis of this compound can be approached through several strategic disconnections, primarily involving electrophilic aromatic substitution on a suitably substituted anisole or iodobenzene precursor. The choice of starting material and reaction sequence is critical to control the regioselectivity of the substitution.

Conceptual Synthetic Pathways

Caption: Potential synthetic routes to this compound.

Expert Insights on Synthesis:

-

Pathway A (Iodination of 3-Nitroanisole): The methoxy group is a strongly activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director. In 3-nitroanisole, the positions ortho to the methoxy group (C2 and C6) and para (C4) are activated. The positions meta to the nitro group are C1 and C5. The C2 position is ortho to the methoxy group and also ortho to the nitro group. The C4 position is para to the methoxy group and meta to the nitro group. The C6 position is ortho to the methoxy group and meta to the nitro group. Therefore, electrophilic iodination is expected to favor substitution at the C2, C4, and C6 positions. Careful control of reaction conditions would be necessary to achieve selective iodination at the C2 position.

-

Pathway B (Nitration of 2-Iodoanisole): In 2-iodoanisole, the methoxy group directs nitration to the ortho (C6) and para (C4) positions. The iodo group is a deactivating ortho, para-director. The combined directing effects would likely favor nitration at the C4 and C6 positions. Nitration at the C3 position is sterically hindered and electronically disfavored.

A plausible, though not explicitly documented, route could involve a Sandmeyer reaction starting from a corresponding aniline, similar to the synthesis of the isomeric 2-iodo-1-methoxy-4-nitrobenzene from 2-methoxy-5-nitroaniline[5].

Spectroscopic and Analytical Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific isomer is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, will deshield the ortho and para protons significantly. The methoxy group, being electron-donating, will shield its ortho and para protons. A singlet corresponding to the methoxy group (–OCH₃) protons would be expected around 3.9-4.0 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven unique carbon signals: six for the aromatic ring and one for the methoxy group. The carbon atoms attached to the iodine (C-I), the nitro group (C-NO₂), and the methoxy group (C-O) will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretches, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Other key signals would include C-H stretches from the aromatic ring and the methyl group, C-O stretching for the ether linkage, and C=C stretching from the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 279. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the molecular ion region. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), and other characteristic fragments. PubChem lists prominent GC-MS fragments at m/z 279, 203, and a base peak at 284387, though the identity of the latter is unclear from the available data[1].

Chemical Reactivity and Applications in Synthesis

The true value of this compound lies in its utility as a versatile intermediate for the construction of more complex molecules, a role it plays in pharmaceutical, agrochemical, and materials science research[1][6]. The three distinct functional groups offer a rich landscape for sequential and regioselective chemical transformations.

Reactivity Profile

The reactivity of each site is governed by the electronic and steric environment:

-

The C-I Bond: The aryl iodide is the most versatile functional group for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (–NH₂), which is a key transformation for introducing a nucleophilic site and a point of diversification in drug discovery. This amino group can then undergo a wide range of reactions, such as acylation, alkylation, and diazotization.

-

The Methoxy Group: The methoxy group is a relatively stable ether linkage. However, under harsh acidic conditions (e.g., HBr), it can be cleaved to reveal a phenol (–OH), providing another handle for further functionalization.

Key Synthetic Applications

Caption: Major reaction pathways for synthetic applications.

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C2 position. These reactions are foundational in modern drug development for the construction of complex molecular scaffolds. Its utility as a building block for creating active pharmaceutical ingredients (APIs) with specific aromatic substitution patterns has been highlighted[6].

Safety and Handling

As a nitroaromatic and iodo-substituted compound, this compound requires careful handling in a laboratory setting.

Hazard Identification

Based on available safety data for the compound and its isomers, the following GHS hazard statements are relevant:

-

H302: Harmful if swallowed[4].

-

H315: Causes skin irritation[4].

-

H319: Causes serious eye irritation[4].

-

H335: May cause respiratory irritation[4].

Recommended Safety Protocols

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably inside a certified chemical fume hood[7].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards[8].

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat. Avoid prolonged or repeated contact[8].

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter[8].

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[3].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[3].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[3].

-

-

Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature provides synthetic chemists with multiple handles for regioselective modification, making it an important building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). 2,4-Diiodo-3-nitroanisole. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 624277, this compound. Retrieved from [Link]

-

ChemBK. (2024). 3-Nitro-4-iodoanisol. Retrieved from [Link]

- Aladdin. (n.d.). Safety Data Sheet: 1-Iodo-2-nitrobenzene.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 292659, 4-Iodo-3-nitroanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Iodo-N-(3-nitrobenzyl)aniline and 3-iodo-N-(3-nitrobenzyl)aniline exhibit entirely different patterns of supramolecular aggregation. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Iodo-4-methoxy-2-nitrobenzene. PubMed Central. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Iodo-3-methoxy-2-nitrobenzene. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet: Nitrobenzene.

-

ResearchGate. (n.d.). (PDF) 2-Iodo-1,3-dimethoxybenzene. Retrieved from [Link]

-

ChemSrc. (2025). 2-Iodo-1-methoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 98991-08-3|this compound|BLD Pharm [bldpharm.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 98991-08-3 [sigmaaldrich.cn]

- 5. 2-Iodo-4-nitroanisole | 5399-03-1 [chemicalbook.com]

- 6. 1-Iodo-3-methoxy-2-nitrobenzene [myskinrecipes.com]

- 7. 2-Iodo-1-methoxy-4-nitrobenzene | CAS#:5399-03-1 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Iodo-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Iodo-1-methoxy-3-nitrobenzene

This compound, a polysubstituted aromatic compound, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of iodo, methoxy, and nitro functional groups offers a versatile platform for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the iodo group, in particular, facilitates the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important compound, detailing the underlying chemical principles and offering a step-by-step experimental protocol.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be strategically approached through a two-step sequence starting from a commercially available precursor. The key transformations involve the introduction of the methoxy group and the conversion of an amino group to an iodo group. A logical retrosynthetic analysis points towards 2-methoxy-6-nitroaniline as the immediate precursor, which can be converted to the target molecule via a Sandmeyer reaction. This aniline derivative, in turn, can be synthesized from 2-amino-3-nitrophenol through a simple methylation reaction. This pathway is advantageous due to the relatively low cost of the starting materials and the robustness of the involved reactions.

Synthesis Pathway Overview

The chosen synthetic route is illustrated in the workflow diagram below. It commences with the methylation of 2-amino-3-nitrophenol to yield 2-methoxy-6-nitroaniline. This intermediate is then subjected to a Sandmeyer reaction, which involves diazotization of the primary amine followed by the introduction of iodine using potassium iodide.

Caption: A two-step synthesis pathway for this compound.

Part 1: Synthesis of 2-methoxy-6-nitroaniline

The initial step of the synthesis involves the selective methylation of the hydroxyl group of 2-amino-3-nitrophenol. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring influences the reactivity of the hydroxyl group.

Mechanism and Rationale

This reaction proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of 2-amino-3-nitrophenol is acidic and can be readily deprotonated by a suitable base, in this case, potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction, displacing the iodide ion and forming the desired methoxy group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

Experimental Protocol

A detailed protocol for the synthesis of 2-methoxy-6-nitroaniline is as follows[1]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-amino-3-nitrophenol (7.7 g, 50 mmol) and potassium carbonate (7.6 g, 55 mmol) in 15 mL of dimethylformamide (DMF).

-

Initial Stirring: Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the phenoxide.

-

Addition of Methyl Iodide: To the stirred suspension, add methyl iodide (7.8 g, 55 mmol) dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature for an additional 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Washing and Drying: Wash the organic layer with water to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Remove the solvent by rotary evaporation to obtain the crude product. Recrystallize the crude solid from isopropyl ether to yield pure 2-methoxy-6-nitroaniline as orange prisms.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 2-amino-3-nitrophenol | 154.12 | 7.7 | 50 | - |

| Potassium Carbonate | 138.21 | 7.6 | 55 | - |

| Methyl Iodide | 141.94 | 7.8 | 55 | - |

| 2-methoxy-6-nitroaniline | 168.15 | 6.9 | 41 | 82 |

Part 2: Synthesis of this compound via Sandmeyer Reaction

The second and final step is the conversion of the amino group of 2-methoxy-6-nitroaniline into an iodo group using the Sandmeyer reaction. This reaction is a powerful tool in aromatic chemistry for the introduction of a wide range of substituents.

Mechanism and Rationale

The Sandmeyer reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine, 2-methoxy-6-nitroaniline, is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form an arenediazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. The presence of a strong acid, such as sulfuric acid, is crucial for the in situ generation of nitrous acid (HNO₂) from sodium nitrite.

-

Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazonium group (-N₂⁺), which is an excellent leaving group as it is released as nitrogen gas. This substitution is a radical-nucleophilic aromatic substitution (SRNAr) type reaction.[2][3]

Experimental Protocol

The following is a generalized but detailed protocol for the Sandmeyer iodination of 2-methoxy-6-nitroaniline, adapted from procedures for similar substrates[4][5]:

-

Preparation of the Amine Solution: In a flask, dissolve 2-methoxy-6-nitroaniline (6.72 g, 40 mmol) in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite (3.04 g, 44 mmol) in a minimal amount of cold water. Add this sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction. After the complete addition, continue stirring for an additional 30 minutes at 0-5 °C.

-

Preparation of the Iodide Solution: In a separate beaker, dissolve potassium iodide (7.3 g, 44 mmol) in water.

-

Iodination: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form, and nitrogen gas will evolve.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath until the evolution of nitrogen ceases. Cool the mixture to room temperature.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. To remove any excess iodine, wash the solid with a 10% sodium thiosulfate solution until the filtrate is colorless.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Expected Observations and Purity Assessment

The final product, this compound, is expected to be a solid. The purity of the synthesized compound can be assessed using standard analytical techniques such as melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Considerations

-

Methyl iodide is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

-

The reactions should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound presented in this guide offers a clear and efficient two-step pathway that is well-suited for laboratory-scale preparation. By understanding the underlying mechanisms of the Williamson ether synthesis and the Sandmeyer reaction, researchers can confidently execute this synthesis and adapt the procedures as needed for related molecules. The availability of the starting materials and the reliability of the reactions make this a valuable protocol for accessing this important synthetic intermediate.

References

-

PrepChem. Synthesis of 2-Methoxy-6-nitroaniline. Available from: [Link]

-

Organic Syntheses. 1,2,3-triiodo-5-nitrobenzene. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

ScholarWorks @ UTRGV. Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Available from: [Link]

-

SciSpace. A general electrochemical strategy for the Sandmeyer reaction. Available from: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Iodo-1-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-1-methoxy-3-nitrobenzene. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a robust framework for the structural elucidation of this and similar substituted aromatic compounds. The guide delves into the predicted spectral features, the rationale behind chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a discussion on spectral interpretation. This self-validating guide is grounded in authoritative sources to ensure scientific integrity and practical applicability for professionals in chemical research and drug development.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with a unique electronic environment arising from the interplay of its three substituents: a methoxy group (-OCH₃), an iodine atom (-I), and a nitro group (-NO₂).[1] The methoxy group is a strong electron-donating group through resonance, the nitro group is a powerful electron-withdrawing group via both resonance and induction, and the iodine atom exhibits a combination of electron-withdrawing inductive effects and weaker electron-donating resonance effects.[2] This complex substitution pattern makes NMR spectroscopy an indispensable tool for its structural verification and for understanding its chemical reactivity. This guide will provide a detailed exposition of its ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers working with this molecule.

Theoretical Framework: Understanding Substituent Effects in NMR

The chemical shifts observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the electronic environment of each nucleus.[3][4] Electron-donating groups (EDGs) increase electron density on the aromatic ring, leading to magnetic shielding and an upfield shift (lower ppm values) of the signals for nearby protons and carbons. Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (higher ppm values).[5]

In this compound, the methoxy group is expected to shield the aromatic protons, while the nitro and iodo groups will deshield them. The final chemical shift of each proton and carbon will be a composite of these competing effects, also influenced by their relative positions (ortho, meta, para) to each substituent.[6]

Predicted ¹H NMR Spectral Data

Based on the analysis of substituent effects and data from similar compounds, the following ¹H NMR spectrum is predicted for this compound, typically recorded in a solvent like CDCl₃.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.60 - 7.80 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the ortho nitro group and the para iodine atom. |

| H-5 | 7.10 - 7.30 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 | Influenced by all three substituents, resulting in an intermediate chemical shift. |

| H-6 | 7.40 - 7.60 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 | Deshielded by the ortho iodine atom and the para nitro group. |

| -OCH₃ | 3.90 - 4.10 | Singlet (s) | N/A | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the attached substituents.[7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OCH₃) | 155 - 160 | Attached to the electron-donating methoxy group, significantly deshielded. |

| C-2 (-I) | 90 - 95 | The "heavy atom effect" of iodine causes a significant upfield shift. |

| C-3 (-NO₂) | 148 - 152 | Attached to the strongly electron-withdrawing nitro group, significantly deshielded. |

| C-4 | 128 - 132 | Primarily influenced by the adjacent nitro group and the methoxy group. |

| C-5 | 120 - 125 | Least affected by direct substituent attachment, reflecting the overall electronic nature of the ring. |

| C-6 | 135 - 140 | Influenced by the adjacent iodine and the overall electron-withdrawing character of the molecule. |

| -OCH₃ | 56 - 58 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral overlap from impurities.[9]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. For solubility issues, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[10]

-

Concentration: Dissolve 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.[10]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[7]

-

Spectral Width: 0-200 ppm.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow from understanding the molecular structure to interpreting the final NMR spectra.

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a reliable method for acquiring high-quality spectral data. By integrating theoretical predictions with a robust experimental framework, researchers and scientists can confidently utilize NMR for the structural elucidation and characterization of this and other complex organic molecules, thereby supporting advancements in drug development and materials science.

References

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Ma, R., et al. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. J Pharm Pharm Sci, 24, 421-434. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Can. J. Chem., 72(3), 514-519. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chem. Asian J., 13(12), 1599-1605. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]

-

University College London. Chemical shifts. [Link]

-

PubChem. This compound. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

- 1. This compound | C7H6INO3 | CID 624277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

Crystal structure analysis of substituted nitrobenzene compounds

An In-Depth Technical Guide to the Crystal Structure Analysis of Substituted Nitrobenzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is a critical determinant of a material's physicochemical properties. For substituted nitrobenzene compounds, a class of molecules with significant applications in pharmaceuticals, energetic materials, and nonlinear optics, a thorough understanding of their crystal structure is paramount. The electronic nature of the nitro group, coupled with the varied functionalities of other substituents, gives rise to a rich and complex landscape of intermolecular interactions that dictate crystal packing. This guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of substituted nitrobenzenes, delves into the nuances of the intermolecular forces at play, and explores the profound influence of substituent effects on their solid-state architecture.

The Significance of Crystal Structure in Substituted Nitrobenzenes

Substituted nitrobenzenes are a cornerstone in various scientific and industrial domains. Their utility is intrinsically linked to their molecular and supramolecular structures. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable synthons in organic chemistry.[1][2] In the solid state, these electronic characteristics, along with the steric and hydrogen-bonding capabilities of other substituents, govern the crystal packing, which in turn impacts crucial bulk properties such as:

-

Solubility and Bioavailability: For pharmaceutical applications, the crystal form of an active pharmaceutical ingredient (API) can dramatically affect its dissolution rate and subsequent absorption.

-

Stability and Polymorphism: The existence of multiple crystalline forms (polymorphs) with different stabilities is a common phenomenon that needs to be controlled, particularly in the pharmaceutical and explosives industries.[3]

-

Energetic Properties: In the context of energetic materials, crystal density and intermolecular interactions are directly related to performance and sensitivity.[4]

Therefore, a detailed crystal structure analysis is not merely an academic exercise but a crucial step in the rational design and development of materials based on substituted nitrobenzenes.

Methodologies for Elucidating Crystal Structures

A multi-faceted approach, combining experimental and computational techniques, is essential for a comprehensive understanding of the crystal structures of substituted nitrobenzene compounds.

Experimental Cornerstone: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for determining the precise atomic arrangement in a crystalline solid.[5] The process involves a systematic workflow, from sample preparation to data analysis.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth and Selection: High-quality single crystals are paramount. Common techniques include slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization. A crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.[5]

-

Mounting: The chosen crystal is mounted on a goniometer head. To minimize thermal vibrations and potential radiation damage, data collection is often performed at low temperatures (e.g., 100 K), which may require the use of a cryoprotectant.[5]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson techniques. Finally, the atomic positions and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Computational Synergy: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights that complement experimental data. These methods can be used to:

-

Calculate Interaction Energies: The strength of various intermolecular interactions (e.g., hydrogen bonds, π-π stacking) can be quantified, helping to understand the energetic contributions to the overall crystal packing.[6][7]

-

Analyze Molecular Properties: Electronic properties such as molecular electrostatic potential surfaces and frontier molecular orbitals can be calculated to rationalize the observed intermolecular interactions.[8]

-

Explore Conformational Landscapes: The rotational barrier of the nitro group with respect to the benzene ring can be calculated, providing a measure of its conformational flexibility.[9][10] This is crucial as crystal packing forces can often cause the nitro group to deviate from planarity.[4][11]

The Intricacies of Crystal Packing: A Dance of Intermolecular Forces

The crystal structure of substituted nitrobenzenes is a delicate balance of various attractive and repulsive intermolecular interactions. The nitro group, with its electronegative oxygen atoms and positively charged nitrogen atom, plays a central role in directing the supramolecular assembly.

Key Intermolecular Interactions

-

C–H···O Hydrogen Bonds: The oxygen atoms of the nitro group are effective hydrogen bond acceptors, frequently participating in weak C–H···O hydrogen bonds with neighboring aromatic or aliphatic C–H groups.[9][12] These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal lattice.[13][14]

-

π-π Stacking Interactions: The aromatic rings of nitrobenzene derivatives often engage in π-π stacking interactions. The introduction of the electron-withdrawing nitro group can polarize the π-system, leading to favorable electrostatic interactions in slipped-parallel or antiparallel arrangements.[7][12][15]

-

O···N Interactions: A noteworthy interaction is the perpendicular arrangement of two nitro groups from adjacent molecules, where an oxygen atom of one group interacts with the nitrogen atom of the other.[6][16] This O···N interaction, often shorter than 3 Å, is attractive in nature and can be a significant factor in achieving dense molecular packing.[6][16]

-

Halogen Bonding and Other Interactions: When other substituents are present, they introduce additional possibilities for intermolecular interactions. For instance, halogenated nitrobenzenes can exhibit halogen bonding, where the halogen atom acts as an electrophilic region.

Figure 2: Key intermolecular interactions in substituted nitrobenzene crystals.

The Influence of Substituents on Molecular Conformation and Packing

The nature, position, and number of substituents on the nitrobenzene ring have a profound impact on the resulting crystal structure.

| Substituent Type | Position | Effect on Nitro Group Torsion | Influence on Crystal Packing |

| Electron-Donating (e.g., -NH₂, -OH, -CH₃) | para | Can lead to a more planar conformation to maximize resonance, though crystal packing forces can still induce twisting.[9][11] | Often leads to strong intermolecular interactions like N-H···O or O-H···O hydrogen bonds, which can dominate the packing. |

| Electron-Withdrawing (e.g., -Cl, -Br, another -NO₂) | ortho, meta, para | Steric hindrance from ortho substituents can force the nitro group out of the plane of the benzene ring.[4] | Introduces additional interaction sites (e.g., halogen bonding). The relative positions of multiple nitro groups dictate the overall molecular dipole and influence the packing arrangement.[5][17] |

| Bulky Groups (e.g., -t-butyl) | ortho | Significant steric clash forces a large torsion angle of the nitro group. | Can disrupt efficient π-π stacking, leading to less dense crystal packing. |

The Power of Big Data: The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is an indispensable resource for the systematic analysis of substituted nitrobenzene crystal structures.[18][19][20] As a repository of over a million small-molecule organic and metal-organic crystal structures, the CSD allows researchers to:[21][22]

-

Identify Trends: By searching for and analyzing large families of related compounds, it is possible to identify recurring packing motifs and trends in intermolecular interactions.[11][16][23]

-

Validate Geometries: The CSD provides a wealth of data on typical bond lengths, bond angles, and torsion angles, which is invaluable for validating newly determined crystal structures.

-

Inform Crystal Engineering: Understanding the preferred interaction patterns of the nitro group and other functional groups can guide the design of new molecules with desired solid-state properties.

Case Study: 1-Chloro-2-methyl-4-nitrobenzene

The crystal structure of 1-chloro-2-methyl-4-nitrobenzene provides an excellent example of the interplay of various factors discussed in this guide.[13][14][24]

-

Synthesis: This compound can be synthesized from 4-chloroaniline through successive oxidation and methylation reactions.[13]

-

Molecular Conformation: The molecule is nearly planar, with the nitro group exhibiting a small dihedral angle of 6.2(3)° with respect to the phenyl ring.[13][24]

-

Crystal Packing: The crystal structure is stabilized by a combination of intermolecular interactions:

-

π-π stacking: Molecules are stacked along one of the crystallographic axes with centroid-to-centroid distances of 3.719(4) Å.[13]

-

C–H···O Hydrogen Bonds: These interactions link adjacent molecules into centrosymmetric dimers.[13][14]

-

Cl···O Contacts: Short contacts between the chlorine atom and an oxygen atom of the nitro group (3.215(3) Å) connect the molecules into chains.[13]

-

This combination of interactions results in a robust three-dimensional network.[13]

Conclusion

The crystal structure analysis of substituted nitrobenzene compounds is a rich and multifaceted field that is crucial for the advancement of materials science and drug development. A synergistic approach, combining the precision of single-crystal X-ray diffraction with the insights from computational modeling and the statistical power of the Cambridge Structural Database, is essential for a comprehensive understanding. The nitro group, in concert with other substituents, orchestrates a complex web of intermolecular interactions that dictate the final solid-state architecture. By elucidating these structures and the forces that govern them, researchers can better predict, control, and design materials with tailored properties for a wide array of applications.

References

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

-

Daszkiewicz, M. (2013). Importance of O⋯N interaction between nitro groups in crystals. CrystEngComm, 15(40), 8239-8242. [Link]

-

Gorb, L., Govender, A., & Leszczynski, J. (2011). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 13(12), 4030-4039. [Link]

-

Byrd, E. F., & Rice, B. M. (2016). Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. Crystal Growth & Design, 16(10), 5936-5945. [Link]

-

Bauzá, A., Mooibroek, T. J., & Frontera, A. (2015). The bright and dark side of the nitro group in crystal engineering. Crystal Growth & Design, 15(10), 4690-4696. [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2017). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 22(9), 1437. [Link]

-

Robinson, J. M., Philp, D., Harris, K. D., & Kariuki, B. M. (2000). Weak interactions in crystal engineering—understanding the recognition properties of the nitro group. New Journal of Chemistry, 24(10), 799-806. [Link]

-

Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules, 17(3), 3256-3263. [Link]

-

Szatylowicz, H., & Krygowski, T. M. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]

-

Tsuzuki, S., Honda, K., Uchimaru, T., Mikami, M., & Tanabe, K. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. The Journal of chemical physics, 125(12), 124304. [Link]

-

Tsuzuki, S., Honda, K., Uchimaru, T., & Mikami, M. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. AIP Publishing. [Link]

-

ResearchGate. (n.d.). Molecular structure of nitrobenzene with atom numbering. [Link]

-

Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar. [Link]

-

Saeed, A., & Simpson, J. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

Forni, A., & Pieri, E. (2018). X-ray diffraction and packing analysis on vintage crystals: Wilhelm Koerner's nitrobenzene derivatives from the School of Agricultural Sciences in Milano. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 365-375. [Link]

-

Friemann, R., Ivkovic-Jensen, M. M., Lessner, D. J., Yu, C. L., Gibson, D. T., Parales, R. E., ... & Ramaswamy, S. (2005). Structural Insight into the Dioxygenation of Nitroarene Compounds: the Crystal Structure of Nitrobenzene Dioxygenase. Journal of molecular biology, 348(5), 1139-1151. [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

-

López, N., Cárdenas-Lizana, F., & Keane, M. A. (2021). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Nanomaterials, 11(8), 2037. [Link]

-

Roca-Sanjuán, D., & Lindh, R. (2021). On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(42), 9348-9356. [Link]

-

Friemann, R., Ivkovic-Jensen, M. M., Lessner, D. J., Yu, C. L., Gibson, D. T., Parales, R. E., ... & Ramaswamy, S. (2005). Structural insight into the dioxygenation of nitroarene compounds: the crystal structure of nitrobenzene dioxygenase. Journal of molecular biology, 348(5), 1139-1151. [Link]

-

Vishnevskiy, Y. V., Tikhonov, D. S., & Reuter, C. G. (2007). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. Structural Chemistry, 18(5), 739-753. [Link]

-

Roca-Sanjuán, D., & Lindh, R. (2021). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 125(42), 9348-9356. [Link]

-

Lessner, D. J., Parales, R. E., & Gibson, D. T. (2001). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and environmental microbiology, 67(10), 4710-4719. [Link]

-

Wikipedia. (n.d.). Nitrobenzene. [Link]

-

Palusiak, W., & Simon, A. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Structural Chemistry, 23(4), 1137-1147. [Link]

-

Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

-

Szatylowicz, H., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

-

Study.com. (n.d.). Nitrobenzene Structure, Production & Uses. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. [Link]

-

Tenorio, M. J., Puerta, M. C., & Valerga, P. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7695. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Szatylowicz, H., & Krygowski, T. M. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Krygowski, T. M., & Szatylowicz, H. (2010). How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring. ResearchGate. [Link]

-

Dahal, R. K. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research Trends and Innovation, 4(10), 22-27. [Link]

-

CCDC. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). [Link]

-

Quora. (2017). Why does Nitrobenzene lower the reactivity of Benzene ring?[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Importance of O⋯N interaction between nitro groups in crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. mdpi.com [mdpi.com]

- 12. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. biokeanos.com [biokeanos.com]

- 19. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. m.youtube.com [m.youtube.com]

- 23. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. [PDF] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Isomers of C7H6INO3: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the key isomers of the chemical formula C7H6INO3, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of data, this document delves into the causal relationships behind synthetic choices, the logic of spectroscopic interpretation, and the practical applications of these versatile chemical intermediates.

Introduction: The Strategic Importance of Iodo-Nitroaromatic Scaffolds

The chemical formula C7H6INO3 predominantly represents two key isomers of significant interest in synthetic and medicinal chemistry: 1-iodo-4-methoxy-2-nitrobenzene and 2-iodo-5-nitroanisole . These compounds, while sharing the same molecular weight and elemental composition, exhibit distinct physicochemical properties and synthetic utility stemming from the differential placement of their functional groups on the aromatic ring.

The presence of an iodine atom, a nitro group, and a methoxy group on a benzene ring creates a unique electronic and steric environment. The nitro group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution.[1][2] Conversely, the methoxy group is an electron-donating group. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, making these molecules valuable building blocks for the synthesis of more complex molecular architectures.[3][4] This guide will explore the synthesis, characterization, and potential applications of these isomers, providing a foundational understanding for their effective utilization in research and development.

Molecular Structure and Isomerism

The two primary isomers of C7H6INO3 are structurally distinct, which dictates their reactivity and spectroscopic signatures.

Isomer 1: 1-Iodo-4-methoxy-2-nitrobenzene

-

Synonyms: 4-Iodo-3-nitroanisole, 4-Iodo-3-nitrophenyl Methyl Ether

-

Structure: In this isomer, the iodo and nitro groups are ortho to each other, while the methoxy group is in the para position relative to the iodo group.

Isomer 2: 2-Iodo-5-nitroanisole

-

Synonyms: 1-Iodo-2-methoxy-4-nitrobenzene[5]

-

Structure: Here, the iodo and methoxy groups are ortho to each other, and the nitro group is in the para position with respect to the iodo group.

Caption: 2D structures of 1-iodo-4-methoxy-2-nitrobenzene and 2-iodo-5-nitroanisole.

Synthesis and Mechanistic Considerations

The synthesis of these isomers typically involves electrophilic aromatic substitution reactions on appropriately substituted benzene derivatives. The choice of starting material and reaction conditions is critical for achieving regioselectivity.

Synthesis of 1-Iodo-4-methoxy-2-nitrobenzene

A common synthetic route to 1-iodo-4-methoxy-2-nitrobenzene involves the nitration of 4-iodoanisole.

Experimental Protocol:

-

Nitration of 4-iodoanisole:

-

To a stirred solution of 4-iodoanisole in a suitable solvent such as acetic anhydride, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature, typically 0-5 °C.

-

The reaction is highly exothermic and requires careful temperature management to prevent over-nitration and side product formation.

-

After the addition is complete, the reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent like ethanol.

-

Caption: Synthetic workflow for 1-iodo-4-methoxy-2-nitrobenzene.

Synthesis of 2-Iodo-5-nitroanisole

The synthesis of 2-iodo-5-nitroanisole can be achieved via a Sandmeyer-type reaction starting from 2-methoxy-4-nitroaniline.[5]

Experimental Protocol:

-

Diazotization of 2-methoxy-4-nitroaniline:

-

Dissolve 2-methoxy-4-nitroaniline in an acidic medium (e.g., acetic acid).[5]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite to form the diazonium salt. The temperature must be kept low to prevent the decomposition of the unstable diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Evolution of nitrogen gas will be observed as the diazonium group is replaced by iodine.[5]

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

-

Work-up and Purification:

-

The crude product is extracted with an organic solvent (e.g., dichloromethane).[5]

-

The organic layer is washed with a solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

-

The resulting solid is purified by column chromatography or recrystallization.[5]

-

Caption: Synthetic workflow for 2-iodo-5-nitroanisole.

Spectroscopic Characterization

The distinct substitution patterns of the two isomers lead to unique spectroscopic fingerprints, which are essential for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative.

-

1-Iodo-4-methoxy-2-nitrobenzene: One would expect three aromatic protons, each with a distinct chemical shift and coupling pattern due to their unique electronic environments.

-

2-Iodo-5-nitroanisole: Similarly, this isomer will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the other isomer.

13C NMR: The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the nature and position of the substituents.

-

The carbon atom attached to the iodine will be significantly shifted to a lower field (higher ppm value).

-

The carbons attached to the electron-withdrawing nitro group will be deshielded (shifted downfield), while the carbon attached to the electron-donating methoxy group will be shielded (shifted upfield).